molecular formula C18H11Cl2FN2O5S B2940321 N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-56-4

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2940321
CAS No.: 339015-56-4
M. Wt: 457.25
InChI Key: ZMFKJZRARDDJNT-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as dichloro, methoxy, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, methoxylating agents, fluorinating agents, and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives formed by the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The presence of functional groups such as dichloro, methoxy, fluoro, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-(2-fluorophenoxy)thiophene-2-carboxamide
  • N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluorophenoxy)thiophene-2-carboxamide
  • N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN2O5S/c1-27-16-8-13(10(19)7-11(16)20)22-18(24)17-15(4-5-29-17)28-14-3-2-9(23(25)26)6-12(14)21/h2-8H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKJZRARDDJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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